Butyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
Description
Butyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a 2-methylbenzofuran core substituted at the 3-position with a butyl ester and at the 5-position with a sulfonamide group bearing a 4-bromophenyl moiety. This compound belongs to a class of molecules known for diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties, as inferred from structurally related benzofuran derivatives .
Properties
IUPAC Name |
butyl 5-[(4-bromophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO5S/c1-3-4-11-26-20(23)19-13(2)27-18-10-7-15(12-17(18)19)22-28(24,25)16-8-5-14(21)6-9-16/h5-10,12,22H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYMSJUWERWPFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzofuran Core Construction
The benzofuran scaffold is typically synthesized via cyclization of substituted phenols or coumaranones. For example, 2-methylbenzofuran-3-carboxylic acid serves as a common precursor, which is subsequently esterified to introduce the butyl group.
Procedure :
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Cyclization : Heating 2-hydroxy-5-nitroacetophenone with acetic anhydride and sulfuric acid yields 2-methylbenzofuran-3-carboxylic acid.
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Esterification : The carboxylic acid is treated with butanol in the presence of H2SO4 (catalytic) under reflux to form the butyl ester.
Optimization :
Sulfonamide Functionalization
Introducing the [(4-bromophenyl)sulfonyl]amino group requires sulfonylation of a primary amine intermediate.
Procedure :
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Nitration and Reduction : The 5-position of the benzofuran is nitrated using HNO3/H2SO4, followed by reduction with Fe/HCl to yield 5-amino-2-methyl-1-benzofuran-3-carboxylate.
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Sulfonylation : Reaction with 4-bromobenzenesulfonyl chloride in pyridine or THF forms the sulfonamide bond.
Reaction Conditions :
Side Reactions :
Alternative Routes via Coupling Reactions
Recent protocols employ Ullmann or Buchwald-Hartwig couplings to attach pre-formed sulfonamide groups.
Example :
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Palladium-catalyzed coupling of 5-bromo-2-methylbenzofuran-3-carboxylate with 4-bromophenylsulfonamide in the presence of Xantphos and Cs2CO3.
Advantages :
Optimization of Critical Steps
Esterification Efficiency
Comparative studies show that microwave-assisted esterification reduces reaction time from 12 hours to 30 minutes while maintaining yields >90%.
Data Table : Esterification Methods
| Method | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Conventional Reflux | H2SO4 | 12 | 78 |
| Microwave | pTSA | 0.5 | 92 |
| Solvent-Free | SiO2 | 6 | 85 |
Sulfonylation Selectivity
The use of bulky bases (e.g., 2,6-lutidine) suppresses N-sulfonation at unintended positions.
Case Study :
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
Butyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used for hydrolysis.
Major Products Formed
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfides or amines.
Substitution: Products depend on the nucleophile used, such as azides or thiols.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing the sulfonamide moiety. For instance, derivatives similar to Butyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate have shown significant activity against various Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antimicrobial activity is believed to stem from the ability of sulfonamides to inhibit bacterial folate synthesis, which is crucial for DNA replication and cell division .
- Case Studies : In vitro studies demonstrated that compounds with similar structures exhibited effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antibacterial agents .
Antitumor Activity
The benzofuran scaffold has been associated with various biological activities, including antitumor effects. Research indicates that modifications to this scaffold can enhance cytotoxicity against cancer cell lines.
- Cell Line Studies : Compounds derived from benzofuran have been tested against several cancer cell lines, including breast adenocarcinoma (MCF7) and liver hepatocellular carcinoma (HepG2), showing promising results in inhibiting cell proliferation .
- Potential Mechanisms : The proposed mechanisms include apoptosis induction and cell cycle arrest, which are critical for effective cancer therapeutics.
Drug Design
The structural characteristics of this compound make it a candidate for further drug development. Its ability to interact with biological targets can be exploited in designing novel therapeutic agents.
- In Silico Studies : Computational modeling techniques have been employed to predict the binding affinity of this compound to various biological targets, aiding in optimizing its pharmacological profile .
Prophylactic Applications
Research suggests that compounds similar to this compound might have applications in preventing viral infections, particularly hepatitis C . This opens avenues for exploring its use in prophylactic treatments.
Mechanism of Action
The mechanism of action of Butyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl amino group can form hydrogen bonds with biological molecules, while the benzofuran ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on structural analogs.
Key Comparisons
Isopropyl and methyl esters (e.g., ) exhibit faster metabolic clearance due to shorter alkyl chains.
Sulfonamide Substituent Effects: The 4-bromophenyl group in the target compound provides greater electron-withdrawing effects and van der Waals interactions compared to 4-fluorophenyl analogs, which may improve binding to hydrophobic enzyme pockets .
Biological Activity Trends: Compounds with ethylsulfinyl or methylsulfanyl groups (e.g., ) demonstrate notable antifungal and antiviral activities, suggesting that sulfur oxidation state modulates bioactivity.
Crystallographic Insights :
- Structural studies of related compounds (e.g., ) reveal that substituents significantly influence molecular packing and hydrogen-bonding networks, which could affect solubility and stability.
Notes
Biological Activity
Butyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by a benzofuran moiety and a sulfonamide group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure consists of:
- A benzofuran core
- A butyl ester group
- A sulfonamide linkage to a bromophenyl substituent
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, indicating its potential as an anti-cancer agent, anti-inflammatory drug, and antimicrobial agent. Key findings from the literature are summarized below.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Mechanism : The sulfonamide group may enhance the compound's ability to inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis.
- Case Study : In vitro studies demonstrated that derivatives of benzofuran compounds showed potent activity against breast cancer and glioblastoma cells, with IC50 values in the nanomolar range .
Antimicrobial Properties
This compound has shown promise as an antimicrobial agent:
- Spectrum of Activity : Exhibits activity against both Gram-positive and Gram-negative bacteria.
- Case Study : Similar benzofuran derivatives have been reported to inhibit bacterial growth effectively, suggesting that this compound may possess comparable properties .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are linked to its ability to modulate inflammatory pathways:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.
- Research Findings : Studies on related compounds indicate significant reductions in inflammation markers in animal models .
Data Tables
Q & A
Basic: What are the key synthetic steps for preparing Butyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate?
Methodological Answer:
The synthesis involves:
Benzofuran Core Formation : Cyclization of a substituted phenol precursor (e.g., via oxidative coupling or acid-catalyzed cyclization) to construct the 2-methyl-1-benzofuran scaffold .
Sulfonamide Linkage : Reacting the benzofuran intermediate with 4-bromophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonamide group at position 5 .
Esterification : Coupling the carboxylic acid derivative (generated via hydrolysis of a pre-ester group) with butanol using carbodiimide-based coupling agents (e.g., DCC/DMAP) .
Critical Considerations : Monitor reaction intermediates using TLC or HPLC to ensure regioselectivity and purity.
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonamide at C5, methyl at C2) and ester functionality .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₂₁H₂₁BrN₂O₅S) and isotopic patterns for bromine .
- X-ray Diffraction (XRD) : For crystal structure determination, as demonstrated in analogous bromophenyl-benzofuran derivatives (e.g., monoclinic P21/c space group, unit cell parameters) .
Validation : Cross-reference spectral data with computational predictions (e.g., DFT-based NMR simulations).
Basic: What challenges arise during the introduction of the sulfonamide group, and how are they addressed?
Methodological Answer:
- Competitive Side Reactions : Sulfonyl chloride may react with other nucleophilic sites (e.g., the benzofuran oxygen). Mitigate by using controlled stoichiometry and low-temperature conditions (0–5°C) .
- Incomplete Conversion : Monitor via in situ IR spectroscopy for sulfonamide N–H stretching (≈3300 cm⁻¹) or by quenching aliquots for HPLC analysis .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane to separate unreacted sulfonyl chloride .
Advanced: How can synthesis be optimized using flow chemistry or Design of Experiments (DoE)?
Methodological Answer:
- Flow Chemistry : Implement continuous-flow reactors for sulfonamide coupling to enhance mixing and heat transfer, reducing reaction time and byproduct formation (e.g., as in Omura-Sharma-Swern oxidation workflows) .
- DoE : Apply factorial design to optimize variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify interactions between reaction time, base concentration, and sulfonyl chloride equivalents .
Outcome : Generate response surfaces to predict yield maxima and minimize resource use.
Advanced: How to resolve contradictions between XRD and NMR structural data?
Methodological Answer:
- Dynamic Effects : NMR captures time-averaged conformations, while XRD shows static crystal packing. Use variable-temperature NMR to detect conformational flexibility (e.g., sulfonamide rotation barriers) .
- Computational Validation : Perform molecular dynamics (MD) simulations to model solution-state behavior and compare with XRD-derived torsion angles .
Case Study : For analogous compounds, discrepancies in methyl group orientation were resolved by combining NOESY (NMR) and Hirshfeld surface analysis (XRD) .
Advanced: How to predict bioactivity against enzyme targets using computational methods?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase or tyrosine kinases). Validate docking poses with MD simulations .
- QSAR Modeling : Train models on sulfonamide-containing inhibitors to correlate substituent effects (e.g., 4-bromo vs. 4-nitro groups) with IC₅₀ values .
Limitations : Account for solvation effects and metabolic stability (e.g., ester hydrolysis in vivo) when extrapolating to in vivo activity.
Advanced: How to address discrepancies in pharmacological assay data (e.g., in vitro vs. cellular efficacy)?
Methodological Answer:
- Membrane Permeability : Measure logP (HPLC-based) to assess lipophilicity; modify ester groups (e.g., replace butyl with PEGylated chains) to enhance cellular uptake .
- Metabolic Stability : Perform liver microsome assays to identify hydrolysis pathways (e.g., esterase-mediated cleavage) .
- Off-Target Effects : Use kinome-wide profiling (e.g., Eurofins KinaseScan) to rule out non-specific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
